![molecular formula C19H16ClNO3 B6425623 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide CAS No. 2034297-17-9](/img/structure/B6425623.png)
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide
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Description
The compound “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide” is a complex organic molecule. It is a derivative of benzamide, which is an amide derivative of benzoic acid . The molecule contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used to create complex organic molecules . This process involves a radical approach and is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular structure of “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide” is complex due to the presence of multiple functional groups. The molecule contains a benzamide moiety, a furan ring, and a methoxy group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
The chemical reactions involving “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide” could be quite complex due to the presence of multiple reactive sites. The benzamide moiety, the furan ring, and the methoxy group can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide” would depend on its molecular structure. The presence of the benzamide moiety, the furan ring, and the methoxy group would influence its properties .Future Directions
properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-7-6-16(20)10-17(18)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCREUXZBIDJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzamide |
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